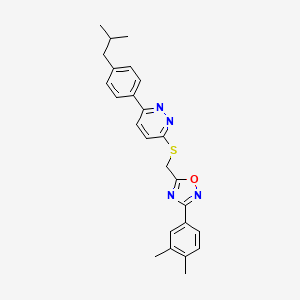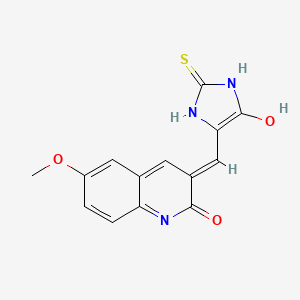
(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one, also known as HM-3, is a compound that has gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of quinoline derivatives and has been studied for its antimicrobial, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
This compound, a derivative within the thiazolidinone class, has been synthesized through green chemistry approaches, highlighting its relevance in sustainable chemical practices. Microwave-assisted synthesis, compared to conventional methods, offers a more efficient route for producing various thiazolidinone derivatives, showcasing the compound's applicability in exploring environmentally friendly chemical synthesis processes (Rana, Mistry, & Desai, 2008).
Antimicrobial Screening
Research has extensively investigated the antimicrobial properties of thiazolidinone derivatives. The compound and its derivatives have been screened against a variety of microorganisms, demonstrating significant antibacterial and antifungal activities. This suggests its potential use in developing new antimicrobial agents for treating infections caused by bacteria and fungi (Osarumwense, 2022).
Structural Analysis and Characterization
The compound's structural elucidation has been carried out using advanced analytical techniques, including elemental analysis, Mass, H NMR, C NMR, and IR spectral data. This detailed structural characterization forms the basis for further modifications and the development of novel derivatives with enhanced properties (Kovalenko et al., 2019).
Crystallography Studies
Crystallography studies have provided insights into the molecular and crystal structure of related compounds, facilitating a deeper understanding of their chemical behavior and interactions. Such studies are crucial for the rational design of new compounds with desired biological or physical properties (Chen, 2009).
Exploration of Novel Biological Activities
The exploration of novel biological activities, such as the inhibition of cytolytic proteins like perforin, indicates the compound's potential in biomedical research. These studies have opened new avenues for developing therapeutic agents targeting specific cellular mechanisms (Spicer et al., 2013).
Eigenschaften
IUPAC Name |
(3E)-3-[(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)methylidene]-6-methoxyquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-9-2-3-10-7(5-9)4-8(12(18)15-10)6-11-13(19)17-14(21)16-11/h2-6,19H,1H3,(H2,16,17,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYIBACZHAIKTC-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CC3=C(NC(=S)N3)O)C(=O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C/C(=C\C3=C(NC(=S)N3)O)/C(=O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

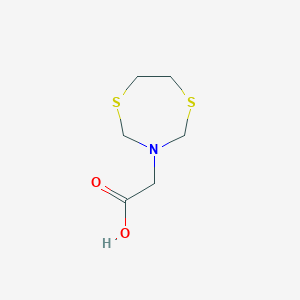
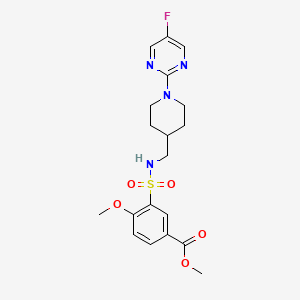
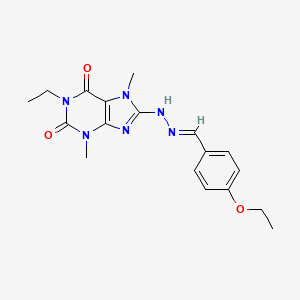
![2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696486.png)
![2-((3-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2696488.png)
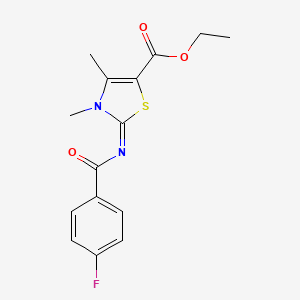
![N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2696496.png)
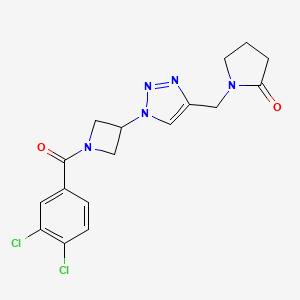

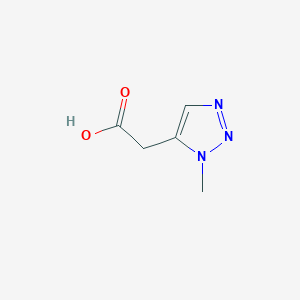
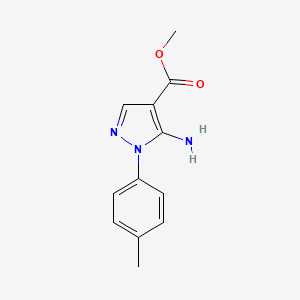
![N-(2,5-dimethoxybenzyl)-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2696503.png)
![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)
